Oxypeucedanin

Catalog No.
S570216
CAS No.
737-52-0
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxypeucedanin

CAS Number

737-52-0

Product Name

Oxypeucedanin

IUPAC Name

4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3

InChI Key

QTAGQHZOLRFCBU-UHFFFAOYSA-N

Synonyms

4-(2,3-dihydroxy-3-methylbutoxy)-7H-furo(3,2-g)(1)benzopyran-7-one, oxypeucadanin, oxypeucadanin hydrate, oxypeucadanin, (R)-(+)-isomer, oxypeucadanin, (S)-(-)-isomer, oxypeucedanin, oxypeucedarin

Canonical SMILES

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C

Oxypeucedanin is a linear furanocoumarin compound primarily isolated from various plants, particularly from the genus Peucedanum. It has garnered attention for its diverse biological activities and potential therapeutic applications. The compound exhibits a complex chemical structure characterized by its furan and coumarin moieties, which contribute to its unique properties. Oxypeucedanin has been studied for its phytochemical composition, isolation methods, and bioactivity, highlighting its significance in traditional medicine and pharmacology .

  • Antimicrobial activity: Studies indicate Oxypeucedanin may exhibit activity against various bacteria and fungi []. The mechanism might involve disrupting their cell membranes or inhibiting their growth processes [].
  • Anticancer activity: Research suggests Oxypeucedanin may have antiproliferative effects on some cancer cell lines []. The exact mechanism needs further exploration, but it could involve cell cycle arrest or apoptosis induction [].
  • Toxicity: Limited data is available on the specific toxicity of Oxypeucedanin. One study suggests mild toxicity on certain cell lines []. More research is needed to determine its safety profile.
  • Flammability and Reactivity: No information regarding flammability or reactivity of Oxypeucedanin is currently available in scientific literature.

The chemical reactivity of oxypeucedanin is primarily influenced by its functional groups, which can participate in various reactions. Key reactions include:

  • Nucleophilic Substitution: The presence of the epoxide ring in oxypeucedanin allows for nucleophilic attack by hydroxide ions, leading to ring-opening reactions .
  • Hydrolysis: Under acidic or basic conditions, oxypeucedanin can undergo hydrolysis, resulting in the formation of simpler compounds.
  • Oxidation and Reduction: The compound can be oxidized to form more polar derivatives or reduced to yield less polar compounds.

These reactions are essential for understanding the compound's stability, bioactivity, and potential metabolic pathways.

Oxypeucedanin exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Properties: Studies have shown that oxypeucedanin possesses antibacterial activity against various strains, including those responsible for acne .
  • Insecticidal Effects: The compound has demonstrated toxicity to Aedes mosquito larvae, indicating potential use as a natural insecticide .
  • Anti-inflammatory and Antioxidant Activities: Research suggests that oxypeucedanin may exert anti-inflammatory effects and scavenge free radicals, contributing to its therapeutic potential .

Oxypeucedanin can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves the extraction from Peucedanum species using solvents like ethanol or methanol. This method capitalizes on traditional extraction techniques used in herbal medicine .
  • Chemical Synthesis: Synthetic pathways have been developed to produce oxypeucedanin in the laboratory. These methods often involve multi-step reactions starting from simpler precursors, allowing for controlled synthesis and modification of the compound's structure .

The applications of oxypeucedanin span various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, oxypeucedanin is being explored as a potential drug candidate for treating infections and inflammatory diseases .
  • Agriculture: Its insecticidal properties suggest utility in developing natural pesticides, providing an alternative to synthetic chemicals .
  • Food Industry: The compound is also used as an ingredient in traditional liqueurs in certain regions, showcasing its flavoring properties .

Research on the pharmacokinetics of oxypeucedanin indicates significant interactions with biological systems:

  • Pharmacokinetics: Studies have shown that after administration, oxypeucedanin undergoes rapid distribution across tissues, with notable accumulation in the lungs. Its bioavailability is relatively low (around 10.26% in rats), which poses challenges for therapeutic use .
  • Drug Interactions: Due to its presence in complex herbal formulations, understanding interactions with other compounds is crucial for assessing safety and efficacy.

Oxypeucedanin shares structural similarities with several other furanocoumarins and coumarins. Here are some notable compounds:

Compound NameStructural FeaturesUnique Properties
ImperatorinSimilar furanocoumarin structureExhibits strong antimicrobial activity against acne
IsoimperatorinRelated to imperatorin with slight variationsKnown for anti-inflammatory effects
BergaptenContains a similar coumarin backboneUsed as a natural remedy for skin disorders

Uniqueness of Oxypeucedanin

While sharing structural features with these compounds, oxypeucedanin is unique due to its specific biological activities and lower bioavailability profile. Its distinct insecticidal properties further differentiate it from other furanocoumarins, making it a valuable candidate for both pharmacological studies and agricultural applications.

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Melting Point

104 - 105 °C

UNII

AL8MV76MSB

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3173-02-2

Wikipedia

Oxypeucedanin

Dates

Modify: 2023-08-15

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